molecular formula C16H15FN2O3S B11327744 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N,N-dimethylacetamide

2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N,N-dimethylacetamide

Cat. No.: B11327744
M. Wt: 334.4 g/mol
InChI Key: ZSBFGCSXEGTRPF-UHFFFAOYSA-N
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Description

2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N,N-dimethylacetamide is a complex organic compound with a unique structure that includes a fluorine atom, a sulfonamide group, and a dibenzo-thiazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N,N-dimethylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the dibenzo-thiazine ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dibenzo-thiazine core.

    Introduction of the fluorine atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Sulfonamide formation: The sulfonamide group is introduced by reacting the dibenzo-thiazine intermediate with a sulfonyl chloride in the presence of a base.

    Acetamide formation: The final step involves the reaction of the sulfonamide intermediate with N,N-dimethylacetamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorine atom or the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (Cl₂, Br₂), nucleophiles (amines, thiols), and electrophiles (alkyl halides) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N,N-dimethylacetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its stability and electronic properties make it useful in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

    Biological Research: The compound can be used as a probe to study biological processes, such as enzyme activity or protein interactions.

    Industrial Applications: It may be used as a precursor for the synthesis of other complex molecules or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N,N-dimethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atom and sulfonamide group play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N,N-dimethylacetamide is unique due to its specific combination of a fluorine atom, a sulfonamide group, and a dibenzo-thiazine ring system. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H15FN2O3S

Molecular Weight

334.4 g/mol

IUPAC Name

2-(9-fluoro-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N,N-dimethylacetamide

InChI

InChI=1S/C16H15FN2O3S/c1-18(2)16(20)10-19-14-8-7-11(17)9-13(14)12-5-3-4-6-15(12)23(19,21)22/h3-9H,10H2,1-2H3

InChI Key

ZSBFGCSXEGTRPF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CN1C2=C(C=C(C=C2)F)C3=CC=CC=C3S1(=O)=O

Origin of Product

United States

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